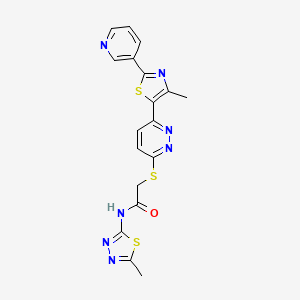

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an amine, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid . The specific reactions that “N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide” undergoes would depend on its specific structure and the conditions under which it’s reacted.Aplicaciones Científicas De Investigación

Structural Aspects and Properties

Research on compounds structurally related to the chemical , such as those involving quinoline derivatives, focuses on their structural aspects and properties. For example, studies on amide-containing isoquinoline derivatives have explored their ability to form gels and crystalline solids upon treatment with different acids, highlighting the potential for diverse applications in materials science and drug delivery systems (Karmakar et al., 2007).

Synthesis of Tetrahydroisoquinolines

The chemical's structure is closely related to tetrahydroisoquinolines, where research has been conducted on synthesizing these compounds via intramolecular cyclization, showcasing their relevance in synthetic organic chemistry and the potential for creating bioactive molecules (Toda et al., 2000).

Pharmacological Activities

Investigations into related compounds have also delved into their pharmacological activities, such as the cytotoxic activity of sulfonamide derivatives against cancer cell lines, indicating the potential therapeutic applications of such molecules in medicine (Ghorab et al., 2015).

Antimicrobial Activities

Some studies have focused on the antimicrobial properties of quinoline derivatives, suggesting their use as potential antimicrobial agents. For instance, novel synthesis routes have been explored for quinazolines with potential antimicrobial activities, highlighting the chemical's relevance in developing new antibiotics (Desai et al., 2007).

Neuroprotective and Antiviral Effects

Furthermore, certain anilidoquinoline derivatives have shown therapeutic efficacy in treating viral infections like Japanese encephalitis, demonstrating antiviral and antiapoptotic effects. This suggests that chemicals structurally related to N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide could potentially be developed into antiviral drugs (Ghosh et al., 2008).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction, protein synthesis, and metabolic pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .

Propiedades

IUPAC Name |

N-[3-methyl-4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-15-13-19(23-16(2)25)7-9-21(15)28(26,27)22-11-10-17-6-8-20-18(14-17)5-4-12-24(20)3/h6-9,13-14,22H,4-5,10-12H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQGHTMSOHIHSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2958094.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)

![3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide trihydrochloride](/img/structure/B2958106.png)

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2958112.png)

![3-[1-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2958113.png)